molecular formula C15H12N4O2S B11058912 4-(1,3-benzodioxol-5-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11058912
M. Wt: 312.3 g/mol
InChI Key: OKASSYDOGIVMOC-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety, a pyridine ring, and a triazole-thiol group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, followed by the introduction of the pyridine ring through a series of coupling reactions. The final step involves the formation of the triazole-thiol group under controlled conditions, often using thiolating agents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the triazole-thiol group to a triazole-thiolate anion, which can further react with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound’s unique structure makes it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole-thiol group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzodioxole and pyridine rings can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1,3-benzodioxol-5-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the triazole-thiol group, in particular, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12N4O2S/c22-15-18-17-14(11-2-1-5-16-7-11)19(15)8-10-3-4-12-13(6-10)21-9-20-12/h1-7H,8-9H2,(H,18,22)

InChI Key

OKASSYDOGIVMOC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=CN=CC=C4

Origin of Product

United States

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